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Introduction
Propyl cinnamate is a synthetic flavoring agent known for its characteristic fruity and balsamic

aroma, with notes of peach and apricot.[1] As an ester of propyl alcohol and cinnamic acid, it is

utilized in the food and beverage industry to impart or enhance these specific flavor profiles.

This document provides detailed application notes, experimental protocols for analysis and

quality control, and an overview of the sensory perception pathways related to propyl
cinnamate.

Physical and Chemical Properties
Propyl cinnamate is a colorless, viscous liquid with established physical and chemical

characteristics crucial for its application and analysis in food products.[2]
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Property Value Reference

Chemical Name Propyl 3-phenylprop-2-enoate [3]

Synonyms n-Propyl cinnamate [4]

CAS Number 7778-83-8 [3]

FEMA Number 2938 [2][5]

JECFA Number 660 [2][5]

Molecular Formula C12H14O2 [3]

Molecular Weight 190.24 g/mol [3]

Appearance Colorless clear viscous liquid [3]

Odor Profile Balsamic, musty, vine, amber [3]

Flavor Profile
Fruity, with notes of peach and

apricot
[3][5]

Boiling Point 283-284 °C @ 760 mm Hg [3]

Melting Point 12-13 °C [3]

Flash Point >100 °C (>212 °F) [3]

Solubility
Soluble in alcohol; Insoluble in

water
[2][3]

Vapor Pressure
0.003 mmHg @ 25 °C

(estimated)
[3]

logP (o/w) 3.477 (estimated) [3]

Applications in the Food and Beverage Industry
Propyl cinnamate is recognized as a versatile flavoring agent and is categorized as Generally

Recognized as Safe (GRAS) by the Flavor and Extract Manufacturers Association (FEMA).[5]

Its application spans a variety of food and beverage products.
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Food Category
Typical Use Level (ppm,
max)

Purpose

Baked Goods 4.3
To impart fruity and spicy

notes.

Non-alcoholic Beverages 2.6
To enhance fruit flavors,

particularly peach and apricot.

Frozen Dairy (Ice Cream) 2.9
For fruity flavor profiles in ice

creams and frozen yogurts.

Hard Candy 4.9
To provide a lasting fruity and

slightly spicy flavor.

Gelatins and Puddings 0.07 For subtle fruity undertones.

Chewing Gum Not specified, but used
To contribute to the overall

flavor profile.

Confectionery Frostings Not specified, but used
To enhance sweet and fruity

notes.

Regulatory Status
Propyl cinnamate is an approved food additive in many regions. In the United States, it is

regulated by the Food and Drug Administration (FDA) under 21 CFR 172.515 as a synthetic

flavoring substance.[2][5] The Joint FAO/WHO Expert Committee on Food Additives (JECFA)

has also evaluated propyl cinnamate and concluded that there is "no safety concern at

current levels of intake when used as a flavouring agent."[2]

Experimental Protocols
The following protocols are provided as a guide for the quality control and analysis of propyl
cinnamate in food and beverage applications.

Quality Control of Raw Material
This protocol outlines the steps for ensuring the identity and purity of incoming propyl
cinnamate raw material.
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Objective: To verify that the propyl cinnamate raw material meets the required specifications

for use in food and beverage production.

Materials:

Propyl cinnamate sample

Gas chromatograph with a flame ionization detector (GC-FID)

Appropriate GC column (e.g., DB-5 or equivalent)

Reference standard of propyl cinnamate

Solvent (e.g., ethanol or hexane)

Karl Fischer titrator for moisture content

Equipment for determining specific gravity and refractive index

Procedure:

Visual and Olfactory Inspection:

Visually inspect the sample for color and clarity. It should be a colorless, clear, viscous

liquid.

Perform an olfactory assessment to confirm the characteristic balsamic and fruity aroma.

Identity and Purity by Gas Chromatography (GC-FID):

Prepare a standard solution of propyl cinnamate of known concentration in a suitable

solvent.

Prepare a sample solution of the received propyl cinnamate at the same concentration.

Inject both the standard and sample solutions into the GC-FID system.

GC Conditions (Example):

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 16 Tech Support

https://www.benchchem.com/product/b7822587?utm_src=pdf-body
https://www.benchchem.com/product/b7822587?utm_src=pdf-body
https://www.benchchem.com/product/b7822587?utm_src=pdf-body
https://www.benchchem.com/product/b7822587?utm_src=pdf-body
https://www.benchchem.com/product/b7822587?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7822587?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Injector Temperature: 250 °C

Detector Temperature: 280 °C

Oven Program: Start at 100 °C, hold for 2 minutes, ramp to 250 °C at 10 °C/min, hold

for 5 minutes.

Carrier Gas: Helium at a constant flow rate.

Compare the retention time of the major peak in the sample chromatogram with that of the

standard. They should match.

Calculate the purity of the sample by comparing the peak area of the propyl cinnamate in

the sample to the total peak area of all components (area percent method). The assay

should be between 98.00% and 100.00%.[3]

Physical Parameter Testing:

Specific Gravity: Determine the specific gravity at 25 °C using a pycnometer or digital

density meter. The expected range is 1.030-1.040.[2]

Refractive Index: Measure the refractive index at 20 °C using a refractometer. The

expected range is 1.547-1.553.[2]

Moisture Content: Determine the water content using Karl Fischer titration.

Acceptance Criteria: The raw material must meet the specifications for appearance, odor, purity

(≥98%), specific gravity, and refractive index.
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Figure 1: Quality control workflow for incoming propyl cinnamate.

Quantification in a Beverage Matrix by HPLC
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This protocol describes a method for extracting and quantifying propyl cinnamate from a non-

alcoholic beverage.

Objective: To determine the concentration of propyl cinnamate in a beverage sample.

Materials:

Beverage sample

High-Performance Liquid Chromatograph (HPLC) with a UV detector

C18 reverse-phase HPLC column

Propyl cinnamate reference standard

Acetonitrile (HPLC grade)

Water (HPLC grade)

Solid-Phase Extraction (SPE) cartridges (C18)

Methanol

Filtration apparatus with 0.45 µm filters

Procedure:

Standard Curve Preparation:

Prepare a stock solution of propyl cinnamate in acetonitrile.

Create a series of standard solutions of decreasing concentrations by diluting the stock

solution.

Inject each standard into the HPLC and record the peak area.

Plot a calibration curve of peak area versus concentration.

Sample Preparation (Solid-Phase Extraction):
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Degas the beverage sample by sonication.

Condition a C18 SPE cartridge by passing methanol followed by deionized water.

Load a known volume of the beverage sample onto the SPE cartridge.

Wash the cartridge with water to remove sugars and other polar interferences.

Elute the propyl cinnamate from the cartridge with a small volume of acetonitrile.

Filter the eluate through a 0.45 µm filter before injection.

HPLC Analysis:

HPLC Conditions (Example):

Mobile Phase: Isocratic or gradient elution with acetonitrile and water. A common

starting point is 60:40 acetonitrile:water.

Flow Rate: 1.0 mL/min

Column Temperature: 30 °C

Injection Volume: 20 µL

Detector Wavelength: 278 nm (based on the cinnamate chromophore)

Inject the prepared sample extract into the HPLC system.

Identify the propyl cinnamate peak by comparing its retention time to that of a standard.

Quantification:

Determine the peak area of propyl cinnamate in the sample chromatogram.

Calculate the concentration of propyl cinnamate in the sample using the standard curve.

Sensory Evaluation - Triangle Test
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This protocol is used to determine if a perceptible difference exists between a control product

and a product flavored with propyl cinnamate.

Objective: To assess if the addition of propyl cinnamate at a specific concentration creates a

noticeable sensory difference in a food or beverage product.

Materials:

Control food/beverage product

Test food/beverage product containing propyl cinnamate

Identical sample cups, coded with random 3-digit numbers

Water and unsalted crackers for palate cleansing

A panel of at least 20-30 trained or consumer panelists

Ballots for recording responses

Procedure:

Sample Preparation:

Prepare the control and test products. Ensure they are at the same temperature and

served in identical portions.

For each panelist, prepare a set of three samples: two will be the control (A) and one will

be the test (B), or two will be the test (B) and one will be the control (A).

The presentation order of the three samples should be randomized for each panelist (e.g.,

AAB, ABA, BAA, BBA, BAB, ABB).[6]

Testing:

Provide each panelist with the three coded samples, a ballot, and palate cleansers.[7]
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Instruct the panelists to taste the samples from left to right and identify the sample that is

different from the other two.[6]

Panelists should cleanse their palate between samples.[7]

Even if no difference is perceived, panelists must make a choice.

Data Analysis:

Count the number of correct responses.

Use a statistical table for triangle tests (based on the number of panelists and the desired

significance level, typically p < 0.05) to determine if the number of correct identifications is

statistically significant.

If the number of correct answers is at or above the minimum required for significance, it

can be concluded that a perceptible difference exists.

Signaling Pathways in Flavor Perception
The perception of propyl cinnamate's flavor is a complex interplay between taste and smell

(aroma).

Olfactory Pathway
The fruity and balsamic aroma of propyl cinnamate is detected by olfactory receptors in the

nasal cavity.

Binding: Volatile propyl cinnamate molecules bind to specific G-protein coupled receptors

(GPCRs) on the cilia of olfactory sensory neurons.[8]

Signal Transduction: This binding activates an olfactory-specific G-protein (G-olf), which in

turn activates adenylate cyclase.[8]

Depolarization: Adenylate cyclase increases the intracellular concentration of cyclic AMP

(cAMP), which opens cyclic nucleotide-gated ion channels, allowing an influx of Na+ and

Ca2+ ions.[8] This depolarizes the neuron.
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Signal to Brain: The depolarization generates an action potential that travels along the

olfactory nerve to the olfactory bulb in the brain, where the signal is processed, leading to the

perception of the aroma.
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Figure 2: Simplified olfactory signaling pathway for propyl cinnamate.
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Gustatory (Taste) Pathway
While the primary perception of propyl cinnamate is aromatic, its "fruity" character is also

associated with sweet taste perception. The sweet taste component is transduced through

GPCRs on taste receptor cells.

Binding: Sweet-associated molecules bind to a heterodimeric GPCR (T1R2/T1R3) on Type II

taste cells.[9]

Signal Transduction: This activates a G-protein (gustducin), which in turn activates

phospholipase Cβ2 (PLCβ2).[9]

Second Messenger: PLCβ2 generates inositol triphosphate (IP3), which binds to IP3

receptors on the endoplasmic reticulum, causing the release of intracellular Ca2+.[2]

Neurotransmitter Release: The increase in intracellular Ca2+ opens TRPM5 ion channels,

leading to depolarization of the taste cell and the release of ATP as a neurotransmitter.[9]

Signal to Brain: ATP activates purinergic receptors on afferent nerve fibers, which transmit

the taste signal to the gustatory cortex in the brain.[10]
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Figure 3: Simplified sweet taste signaling pathway.
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Handling and Storage
Propyl cinnamate should be handled in a well-ventilated area, avoiding contact with skin and

eyes. It is stable under normal conditions and should be stored in a tightly closed container in a

dry, cool place, away from sources of ignition.[11][12]

Conclusion
Propyl cinnamate is a valuable flavoring agent for creating fruity and balsamic notes in a wide

range of food and beverage products. Proper quality control and analytical testing are essential

to ensure its effective and safe use. Understanding the mechanisms of its sensory perception

can further aid in the development of new and innovative flavor profiles.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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